![molecular formula C14H12N2O3S B2407867 2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one CAS No. 866154-27-0](/img/structure/B2407867.png)

2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

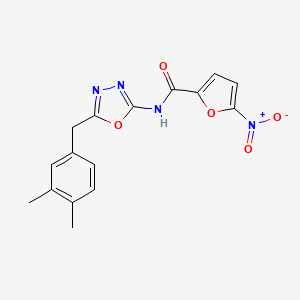

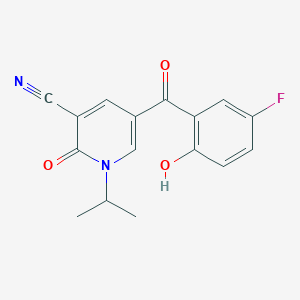

Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a thiazolone core, with an allylamine (an amine group attached to an allyl group) at the 2-position and a benzodioxole (a benzene ring fused to a 1,3-dioxole ring) attached at the 5-position via a methylene bridge .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some possible reactions based on its functional groups. For example, the allylamine group might undergo reactions typical of alkenes (such as addition reactions) or amines (such as acylation or alkylation) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of polar functional groups (like the amine in the allylamine group) might suggest that the compound has some degree of solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on similar thiazolidin-4-one derivatives indicates a rich field of study in the synthesis and structural analysis of these compounds. For example, a study detailed the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, underlining the intricate reactions and high-resolution spectroscopic analysis involved in their formation (Issac & Tierney, 1996).

Chemistry and Complex Properties

2,6-bis-benzimidazolyl and benzthiazolyl pyridine compounds, akin to the 2-(allylamino)-5 compound, showcase fascinating variability in chemistry and properties. These compounds' preparation procedures, properties, and complex compound formation, as well as their spectroscopic, magnetic, and biological activities, are the focus of extensive reviews, indicating a rich area of study for related compounds (Boča, Jameson & Linert, 2011).

Antioxidant and Anti-inflammatory Applications

Benzofused thiazole derivatives, similar in structure to the 2-(allylamino)-5 compound, have been evaluated for their antioxidant and anti-inflammatory activities. The significance of these derivatives in medicinal chemistry, as evidenced by studies on their pharmacological evaluation and molecular docking studies, suggests a promising area of research for related compounds (Raut et al., 2020).

Biological Potential and Green Methodologies

The synthesis and evaluation of the biological potential of 1,3-thiazolidin-4-one and its analogs, including discussions on green chemistry methodologies and the compounds' significance in commercial pharmaceuticals, highlight the broad relevance and future prospects in this field, potentially applicable to the 2-(allylamino)-5 compound (Santos, Jones & Silva, 2018).

Safety and Hazards

Zukünftige Richtungen

The study of new thiazolone derivatives is a vibrant field of research, particularly in medicinal chemistry, where these compounds are often investigated for their potential as therapeutic agents . Future research might focus on exploring the biological activity of this compound, or on developing new synthetic methods for its preparation .

Eigenschaften

IUPAC Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-prop-2-enylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-2-5-15-14-16-13(17)12(20-14)7-9-3-4-10-11(6-9)19-8-18-10/h2-4,6-7H,1,5,8H2,(H,15,16,17)/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDPVDWFAFJSDD-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN=C1NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2407784.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)

![N-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407790.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)

![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)

![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)

![5-[(2,2-Difluoroethoxy)methyl]-4-iodo-1-methylpyrazole-3-ylamine](/img/structure/B2407807.png)